molecular formula C18H21NO B5885992 N-(2-tert-butylphenyl)-4-methylbenzamide

N-(2-tert-butylphenyl)-4-methylbenzamide

Cat. No.: B5885992
M. Wt: 267.4 g/mol
InChI Key: ZBVIVTIPCWXKLR-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-methylbenzamide: is an organic compound characterized by the presence of a benzamide group attached to a 2-tert-butylphenyl and a 4-methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-4-methylbenzamide can be achieved through several methods, including:

    Amidation Reaction: This involves the reaction of 2-tert-butylphenylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-tert-butylphenyl with a halogenated 4-methylbenzamide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-tert-butylphenyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzene rings.

Scientific Research Applications

Chemistry: N-(2-tert-butylphenyl)-4-methylbenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and enzymes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation .

Mechanism of Action

The mechanism by which N-(2-tert-butylphenyl)-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl group and aromatic rings allow for specific binding interactions, which can modulate the activity of target proteins and pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • N-(2-tert-butylphenyl)succinimides
  • N-(2-tert-butylphenyl)maleimides
  • N-(2-tert-butylphenyl)carbazoles

Uniqueness: N-(2-tert-butylphenyl)-4-methylbenzamide is unique due to its specific combination of a tert-butyl group and a 4-methylbenzamide moiety. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from other similar compounds .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVIVTIPCWXKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-tert-butylaniline (14.0 mL, 90 mmol) and NEt3 (14.0 mL, 100 mmol) were added to 100 mL of dichloromethane and cooled to 0° C. P-toluoylchloride (12.0 mL, 90 mmol) was added dropwise to the cooled aniline solution, affording a suspension after complete addition. The slurry was warmed to room temperature and heated to reflux overnight. The suspension was taken to dryness and the solid was treated with 150 mL of water. The solid was collected by filtration, washed with 150 mL of diethylether and dried in vacuo, yielding 23.14 g (96%) of white solid. 1H NMR (400 MHz, CDCl3): 7.86 (s, 1H), 7.80 (d, 2H), 7.74 (d, 1H), 7.43 (d, 1H), 7.31 (d, 2H), 7.26 (d, 1H), 7.17 (t, 1H), 2.44 (s, 3H), 1.45 (s, 9H).
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
P-toluoylchloride
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
96%

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